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# Edaxeterkib Clinical Trial Discontinuation: A Technical Resource

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Compound of Interest		
Compound Name:	Edaxeterkib	
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This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the discontinuation of the clinical trial for **Edaxeterkib** (also known as KO-947). The content is structured to address specific questions that may arise during experimental planning and data interpretation.

### **Frequently Asked Questions (FAQs)**

Q1: What was the primary reason for the discontinuation of the **Edaxeterkib** (KO-947) clinical trial?

The Phase 1 clinical trial for **Edaxeterkib** (NCT03051035), a first-in-human study in patients with advanced solid tumors, was terminated prior to the planned cohort expansion. The primary reason for the discontinuation of treatment for all 61 enrolled patients was disease progression. [1] The best overall response observed in the trial was stable disease, indicating a lack of significant anti-tumor efficacy at the doses and schedules tested.[1][2]

Q2: What was the investigational drug **Edaxeterkib** and its intended mechanism of action?

**Edaxeterkib** (KO-947) is a potent and selective small molecule inhibitor of ERK1/2 kinases.[3] These kinases are the final node in the MAPK signaling pathway, which is frequently dysregulated in over 30% of human cancers, including those with BRAF, NRAS, or KRAS mutations. By inhibiting ERK1/2, **Edaxeterkib** was designed to block this key cancer-driving pathway. Preclinical studies showed that KO-947 had a prolonged residence time and pathway inhibition in vitro and in vivo.



Q3: Were there any significant safety concerns with Edaxeterkib in the clinical trial?

While the trial was ultimately halted due to lack of efficacy, **Edaxeterkib** demonstrated a generally tolerable safety profile. The most common treatment-related adverse events were blurred vision.[1] Notably, the intravenous administration of KO-947 resulted in minimal gastrointestinal toxicity compared to oral formulations of other ERK inhibitors.[1][2]

#### **Troubleshooting Guide**

Problem: My research involves targeting the MAPK pathway, and I was considering an ERK inhibitor. How should the **Edaxeterkib** results influence my experimental design?

Solution: The **Edaxeterkib** trial results highlight a critical challenge in targeting the ERK pathway: achieving sufficient therapeutic efficacy without dose-limiting toxicities. While **Edaxeterkib** was generally well-tolerated, it did not produce the desired anti-tumor responses. When designing your experiments, consider the following:

- Alternative Dosing Strategies: The Edaxeterkib trial explored multiple dosing schedules.[1]
   Your experimental design could investigate novel dosing regimens, such as intermittent or combination therapies, to enhance the therapeutic window.
- Biomarker-Driven Patient Selection: Preclinical data suggested that tumors with 11q13
  amplification might be more sensitive to KO-947.[2] Although this did not translate to
  significant clinical responses in the terminated trial, it underscores the importance of
  identifying and validating predictive biomarkers to enrich for patient populations more likely
  to respond to ERK inhibition.
- Combination Therapies: The lack of single-agent efficacy with Edaxeterkib suggests that
  combination approaches may be more effective. Consider combining your ERK inhibitor with
  agents that target parallel or upstream/downstream pathways to overcome resistance
  mechanisms.

#### **Quantitative Data Summary**

The following table summarizes key quantitative data from the terminated Phase 1 clinical trial of **Edaxeterkib** (NCT03051035).



Parameter	Value	Source
Number of Patients Enrolled	61	[1]
Reason for Treatment Discontinuation	Disease Progression (for all patients)	[1]
Best Overall Response	Stable Disease	[1][2]
Maximum Tolerated Dose (Schedule 1)	3.6 mg/kg	[1]
Maximum Administered Dose (Schedule 2)	9.6 mg/kg	[1]
Maximum Administered Dose (Schedule 3)	11.3 mg/kg	[1]
Common Treatment-Related Adverse Event	Blurred Vision	[1]

## **Experimental Protocols**

Methodology for the Phase 1 First-in-Human Trial of **Edaxeterkib** (KO-947) (NCT03051035)

This was a multicenter, open-label, dose-escalation study to determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D) of intravenously administered **Edaxeterkib** in patients with advanced solid tumors.

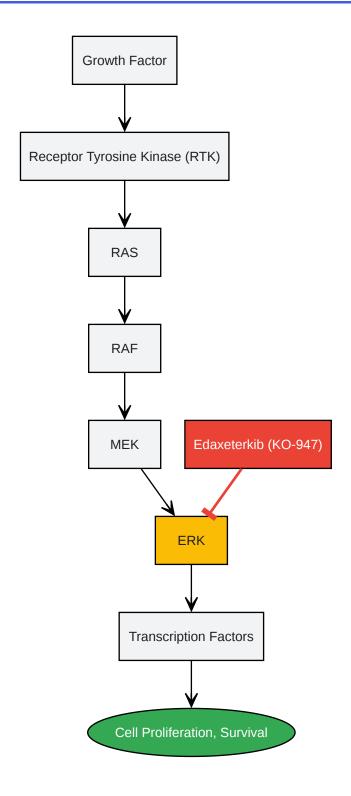
- Patient Population: Patients with locally advanced, unresectable, or metastatic nonhematological malignancies who had progressed on standard therapies.
- Dosing and Administration: Edaxeterkib was administered intravenously. The trial evaluated three different dosing schedules:
  - Schedule 1: Once weekly (0.45-5.4 mg/kg with a 1- to 2-hour infusion).
  - Schedule 2: Once weekly (4.8-9.6 mg/kg with a 4-hour infusion).



- Schedule 3: On days 1, 4, and 8 of a 21-day cycle (3.6-11.3 mg/kg with a 4-hour infusion).
- Primary Objectives:
  - To determine the MTD and/or RP2D of Edaxeterkib.
  - To evaluate the safety and tolerability of **Edaxeterkib**.
- Secondary Objectives:
  - To characterize the pharmacokinetic profile of **Edaxeterkib**.
  - To obtain preliminary evidence of anti-tumor activity.
- Outcome Measures:
  - Safety: Monitored through the incidence and severity of adverse events (AEs), graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
  - Efficacy: Assessed by tumor response using Response Evaluation Criteria in Solid Tumors (RECIST).

#### **Visualizations**

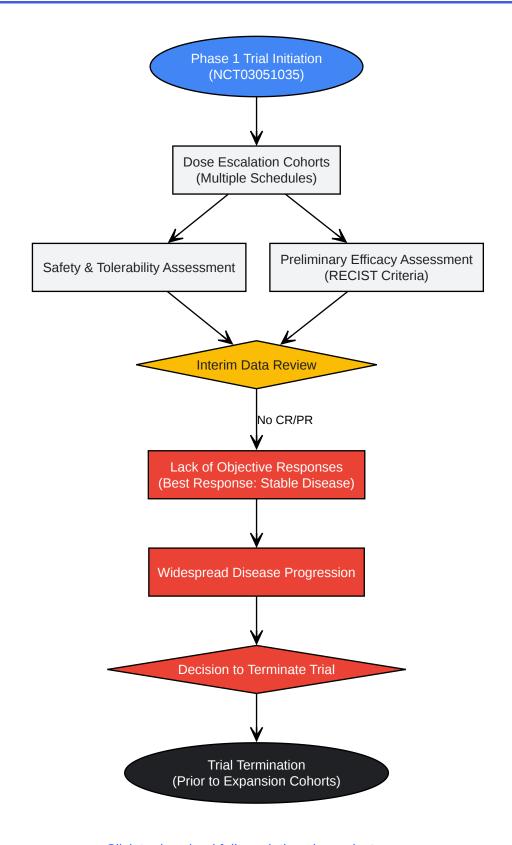




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Caption: Intended mechanism of action of **Edaxeterkib** in the MAPK signaling pathway.





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Caption: Logical workflow leading to the discontinuation of the **Edaxeterkib** clinical trial.



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#### References

- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. A phase I, first-in-human trial of KO-947, an ERK1/2 inhibitor, in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, KO-947 | Kura Oncology, Inc. [ir.kuraoncology.com]
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